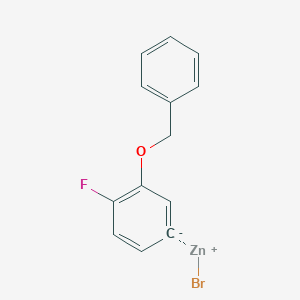
3-BenZyloxy-4-fluorophenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyloxy-4-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, due to its ability to form carbon-carbon bonds with high efficiency and selectivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-benzyloxy-4-fluorophenylzinc bromide typically involves the reaction of 3-benzyloxy-4-fluorobromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-Benzyloxy-4-fluorobromobenzene+Zn→3-Benzyloxy-4-fluorophenylzinc bromide
Industrial Production Methods
In industrial settings, the production of organozinc reagents like this compound can be scaled up using continuous flow reactors. These reactors offer advantages such as improved heat and mass transfer, precise control over reaction parameters, and enhanced safety. The use of flow technology allows for the efficient and scalable production of organozinc compounds .
Chemical Reactions Analysis
Types of Reactions
3-Benzyloxy-4-fluorophenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc atom is replaced by another nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions like the Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.
Common Reagents and Conditions
Negishi Coupling: This reaction typically involves the use of a palladium or nickel catalyst and a base such as triethylamine. The reaction is carried out under an inert atmosphere at elevated temperatures.
Substitution Reactions: These reactions may involve reagents like alkyl halides or aryl halides, and are often conducted in the presence of a suitable solvent like THF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product is typically a biaryl compound or a substituted alkane.
Scientific Research Applications
3-Benzyloxy-4-fluorophenylzinc bromide has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It can be used to modify biologically active molecules, aiding in the development of pharmaceuticals and agrochemicals.
Medicine: Its role in the synthesis of drug intermediates makes it valuable in medicinal chemistry.
Industry: It is used in the production of fine chemicals, polymers, and materials science research.
Mechanism of Action
The mechanism by which 3-benzyloxy-4-fluorophenylzinc bromide exerts its effects involves the transfer of the phenyl group from the zinc atom to an electrophilic carbon atom in the substrate. This process is facilitated by the presence of a catalyst, which activates the substrate and promotes the formation of the carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
4-Trifluoromethylphenylmagnesium bromide: Another organometallic reagent used in similar types of reactions.
3-Fluoro-4-(morpholinomethyl)phenylzinc bromide: A compound with similar reactivity but different substituents on the phenyl ring.
Uniqueness
3-Benzyloxy-4-fluorophenylzinc bromide is unique due to its specific substituents, which can influence its reactivity and selectivity in chemical reactions. The presence of the benzyloxy and fluorine groups can enhance its stability and reactivity compared to other organozinc reagents.
Properties
Molecular Formula |
C13H10BrFOZn |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
bromozinc(1+);1-fluoro-2-phenylmethoxybenzene-4-ide |
InChI |
InChI=1S/C13H10FO.BrH.Zn/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11;;/h1-4,6-9H,10H2;1H;/q-1;;+2/p-1 |
InChI Key |
XZMBKUDSDBENLU-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C[C-]=C2)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




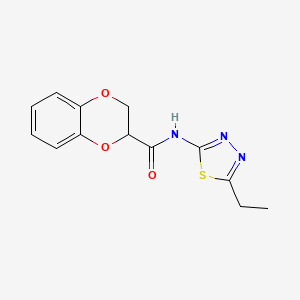
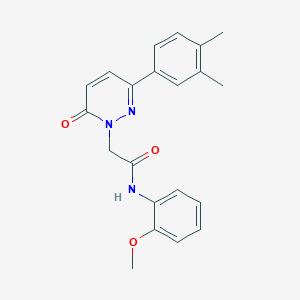
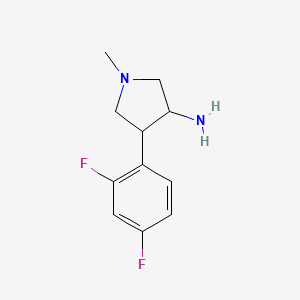
![8-Bromo-2-cyclopropyl-6-methylimidazo[1,2-a]pyridine](/img/structure/B14872067.png)
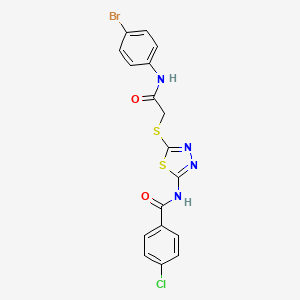
![6,6-Difluorospiro[3.3]heptane-2-carbonyl chloride](/img/structure/B14872078.png)

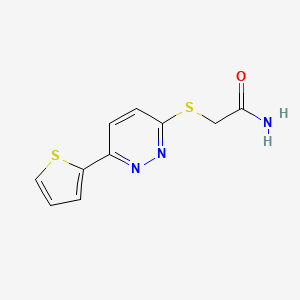
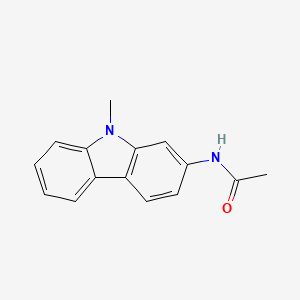

![N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B14872115.png)
![1-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylurea](/img/structure/B14872125.png)
